

Application Note: NMR Spectroscopy of (R)-3-Hydroxytetradecanoic Acid

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Compound of Interest

Compound Name: (R)-3-hydroxytetradecanoic acid

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Abstract

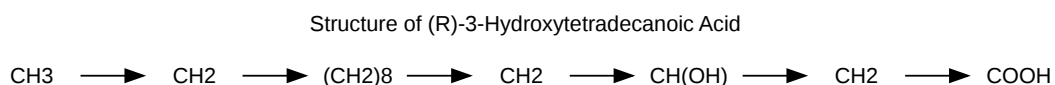
(R)-3-hydroxytetradecanoic acid is a chiral long-chain hydroxy fatty acid that plays a significant role as a bacterial metabolite and an intermediate in fatty acid biosynthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of such molecules. This application note provides a detailed protocol for the NMR analysis of **(R)-3-hydroxytetradecanoic acid**, including predicted and analogous spectral data, sample preparation, and instrument parameters.

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a saturated fatty acid with a hydroxyl group at the C-3 position. Its presence is notable in various biological systems, and it serves as a key intermediate in the fatty acid biosynthesis pathway.[2][3] The precise characterization of this molecule is crucial for studies in microbiology, metabolomics, and drug development, particularly in the context of bacterial cell wall components and metabolic pathways. NMR spectroscopy provides unambiguous structural information and allows for the quantification of the analyte without the need for derivatization.[4]

Chemical Structure

IUPAC Name: (3R)-3-hydroxytetradecanoic acid Molecular Formula: C₁₄H₂₈O₃ Molecular Weight: 244.37 g/mol



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Caption: Chemical structure of **(R)-3-hydroxytetradecanoic acid**.

NMR Spectral Data

Precise, experimentally-derived NMR data for **(R)-3-hydroxytetradecanoic acid** is not readily available in the public domain. However, based on data from structurally similar compounds, such as methyl 3-hydroxyhexadecanoate, and established chemical shift principles, a reliable prediction of the NMR spectra can be made. The following tables summarize the expected chemical shifts.

¹H NMR Data (Predicted and Analogous)

The ¹H NMR spectrum is characterized by distinct signals for the proton on the hydroxyl-bearing carbon (C-3), the methylene group adjacent to the carbonyl (C-2), and the long alkyl chain. The data presented is based on analogous compounds, specifically (S)-(+)-methyl-3-hydroxyhexadecanoate, and is expected to be very similar for the free acid.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for **(R)-3-Hydroxytetradecanoic Acid**

Atom Number	Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	-COOH	10-12	br s	-
2	-CH ₂ -	2.40 - 2.55	dd	~16.5, ~3.0 & ~16.5, ~9.0
3	-CH(OH)-	~4.00	m	-
4	-CH ₂ -	1.40 - 1.55	m	-
5-13	-(CH ₂) ₉ -	~1.26	br s	-
14	-CH ₃	~0.88	t	~6.8

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Data (Predicted)

As experimental ¹³C NMR data is not available, the following chemical shifts have been predicted using NMR simulation software and analysis of chemical shift databases for similar long-chain fatty acids.

Table 2: Predicted ¹³C NMR Chemical Shifts for **(R)-3-Hydroxytetradecanoic Acid**

Atom Number	Chemical Shift (δ , ppm)
1 (C=O)	~178.0
2 (-CH ₂ -)	~42.0
3 (-CH(OH)-)	~68.0
4 (-CH ₂ -)	~36.5
5 (-CH ₂ -)	~25.5
6-11(-CH ₂) ₆ -	~29.5 (multiple signals)
12 (-CH ₂ -)	~31.9
13 (-CH ₂ -)	~22.7
14 (-CH ₃)	~14.1

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols

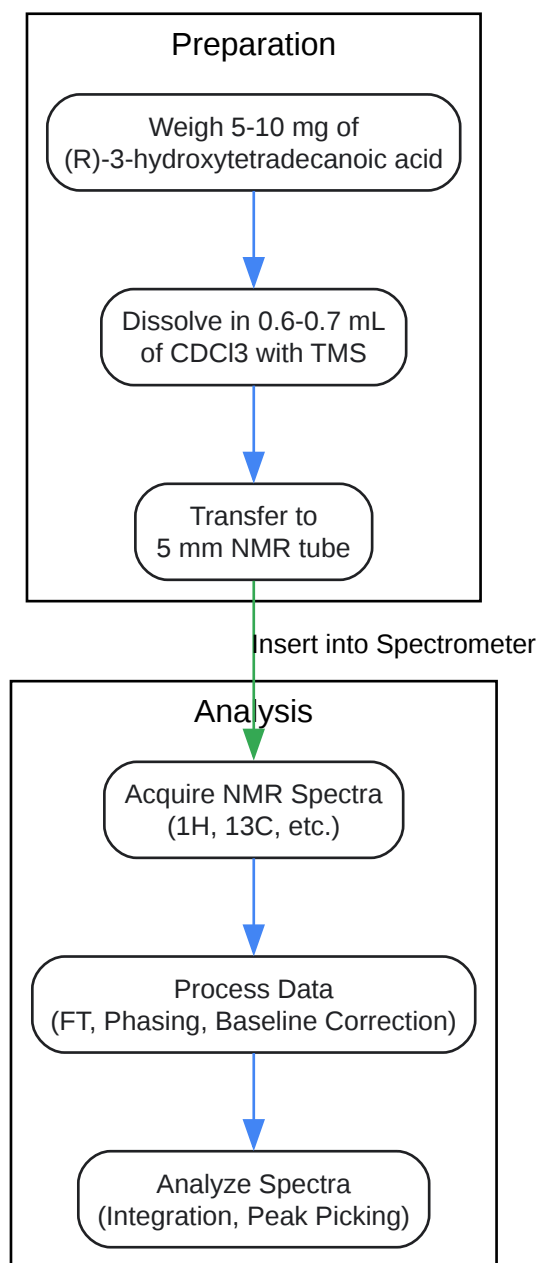
The following protocols provide a general framework for the NMR analysis of **(R)-3-hydroxytetradecanoic acid**.

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of **(R)-3-hydroxytetradecanoic acid**.
- **Solvent Addition:** Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility or to observe exchangeable protons, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.

- Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Sample Preparation Workflow



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Caption: Workflow for NMR sample preparation and analysis.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- Pulse Sequence: zg30 (or similar single-pulse experiment)
- Spectral Width: 12-16 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay (d1): 1-5 seconds
- Number of Scans: 8-16
- Temperature: 298 K

^{13}C NMR Spectroscopy:

- Pulse Sequence: zgpg30 (or similar proton-decoupled experiment)
- Spectral Width: 200-220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2-5 seconds
- Number of Scans: 1024 or more (due to low natural abundance of ^{13}C)
- Temperature: 298 K

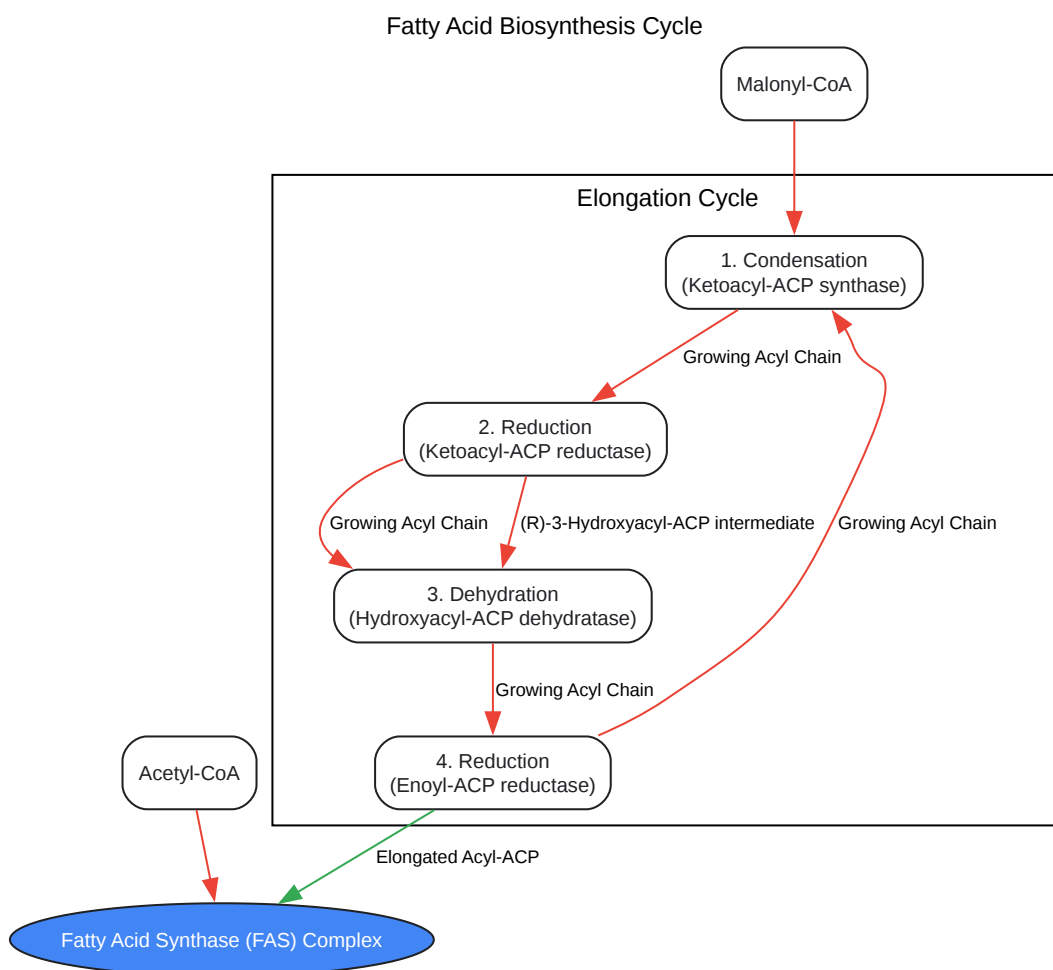
Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ^1H , 1-2 Hz for ^{13}C) and perform a Fourier transform.

- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- Integration and Peak Picking: Integrate all signals and identify the chemical shift of each peak.

Signaling Pathway and Biological Relevance

(R)-3-hydroxytetradecanoic acid is an intermediate in the fatty acid biosynthesis pathway, a fundamental anabolic process.^[6] In this pathway, acetyl-CoA is sequentially elongated by two-carbon units derived from malonyl-CoA. The process involves a cycle of condensation, reduction, dehydration, and a second reduction, catalyzed by the multi-enzyme complex fatty acid synthase (FAS).^[7] (R)-3-hydroxyacyl-ACP is formed during the first reduction step.



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Caption: Role of (R)-3-hydroxyacyl intermediate in the fatty acid synthesis cycle.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and analysis of **(R)-3-hydroxytetradecanoic acid**. This application note provides the necessary predicted spectral data and a comprehensive experimental protocol to guide researchers in their studies of this important biological molecule. The provided workflow and pathway diagrams serve to contextualize the experimental process and the compound's biological significance.

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